molecular formula C11H12N2O2 B2660556 5-(2-Phenylethyl)imidazolidine-2,4-dione CAS No. 120379-81-9

5-(2-Phenylethyl)imidazolidine-2,4-dione

Cat. No.: B2660556
CAS No.: 120379-81-9
M. Wt: 204.22 g/mol
InChI Key: WADHXSHSHULALT-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Phenylethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Phenylethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADHXSHSHULALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120379-81-9
Record name 5-(2-phenylethyl)imidazolidine-2,4-dione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry. The primary focus is on the Bucherer-Bergs reaction, a classic and efficient method for the preparation of 5-substituted hydantoins. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to successfully and safely synthesize this compound in a laboratory setting.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The hydantoin nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The versatility of the hydantoin scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. 5-(2-Phenylethyl)imidazolidine-2,4-dione, the subject of this guide, is a derivative that incorporates a phenylethyl group at the 5-position, a common feature in centrally acting agents.

The synthesis of hydantoins can be achieved through several routes, with the Bucherer-Bergs reaction being one of the most widely employed due to its operational simplicity and the ready availability of starting materials.[1][2] This multicomponent reaction provides a direct and efficient pathway to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[2]

The Bucherer-Bergs Reaction: A Mechanistic Perspective

The Bucherer-Bergs reaction is a one-pot synthesis that transforms an aldehyde or ketone into a hydantoin using a cyanide source (such as potassium or sodium cyanide) and ammonium carbonate.[3][4] The reaction proceeds through a series of well-established intermediates, and understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps of the mechanism are as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting aldehyde or ketone, in this case, 3-phenylpropanal, to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group via an SN2-type reaction to yield an α-aminonitrile.[3]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking a molecule of carbon dioxide (also derived from ammonium carbonate) to form a cyano-carbamic acid derivative.[3]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization, with the nitrogen atom attacking the nitrile carbon to form a five-membered ring, specifically a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one intermediate then rearranges to the more stable hydantoin ring system. This rearrangement is believed to proceed through an isocyanate intermediate.[3]

This mechanistic pathway highlights the importance of each reactant and the reaction conditions. For instance, the pH of the reaction mixture, typically maintained between 8 and 9 by the ammonium carbonate buffer, is critical for both the initial cyanohydrin formation and the subsequent steps.[3]

Diagram of the Bucherer-Bergs Reaction Mechanism:

Bucherer_Bergs_Mechanism A 3-Phenylpropanal (Aldehyde) B Cyanohydrin A->B + CN⁻, H⁺ C α-Aminonitrile B->C + NH₃ - H₂O D Cyano-carbamic Acid C->D + CO₂ E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F 5-(2-Phenylethyl)imidazolidine-2,4-dione (Hydantoin) E->F Rearrangement Workflow A 1. Combine Reactants (3-Phenylpropanal, KCN, (NH₄)₂CO₃) B 2. Add Solvent (Ethanol/Water) A->B C 3. Reflux (80-100 °C) B->C D 4. Monitor by TLC C->D E 5. Cool and Acidify (Conc. HCl) C->E Reaction Complete D->C Continue if incomplete F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H

Sources

basic structure of 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Structure of 5-(2-Phenylethyl)imidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 5-(2-Phenylethyl)imidazolidine-2,4-dione. This compound belongs to the hydantoin class, a group of heterocyclic molecules renowned for their diverse pharmacological applications. This document, intended for researchers and drug development professionals, delves into the synthetic pathways, detailed analytical characterization protocols, and the structure-activity relationships that underpin the potential biological significance of this molecule. By synthesizing data from established literature and predictive methodologies, this guide serves as a foundational resource for further investigation and application of 5-(2-Phenylethyl)imidazolidine-2,4-dione.

Introduction: The Hydantoin Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic scaffold of profound importance in medicinal chemistry.[1][2] Its structural rigidity and capacity for hydrogen bonding allow it to interact effectively with various biological targets.[1] Consequently, hydantoin derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, antitumoral, and anti-inflammatory properties.[1][3][4]

The versatility of the hydantoin core is largely attributable to the ease with which substituents can be introduced at the C5 position. This position is critical for modulating the molecule's interaction with biological targets. Seminal drugs such as Phenytoin (5,5-diphenylhydantoin) and Mephenytoin (5-ethyl-5-phenyl-3-methylhydantoin) underscore the therapeutic potential of 5,5-disubstituted hydantoins, particularly in the treatment of epilepsy.[4][5][6] These established drugs act primarily by modulating voltage-gated sodium channels in neurons, a mechanism that is heavily influenced by the nature of the C5 substituents.[7][8] This guide focuses specifically on the 5-(2-Phenylethyl) derivative, analyzing its core structure to provide insights for future research and development.

Molecular Structure and Physicochemical Properties

The fundamental structure of 5-(2-Phenylethyl)imidazolidine-2,4-dione consists of a central hydantoin ring with a 2-phenylethyl group attached at the fifth carbon atom. This combination imparts specific chemical and physical characteristics that are crucial for its biological activity and formulation.

Figure 1: Chemical structure of 5-(2-Phenylethyl)imidazolidine-2,4-dione.
Chemical Identifiers and Properties

The key identifiers and computed physicochemical properties for this molecule are summarized below. These values are essential for database searches, regulatory submissions, and predicting the compound's behavior in biological systems.

PropertyValueSource
IUPAC Name 5-(2-phenylethyl)imidazolidine-2,4-dionePubChem
Molecular Formula C₁₁H₁₂N₂O₂[9]
Molecular Weight 204.23 g/mol [9]
Canonical SMILES C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2[9]
InChIKey WADHXSHSHULALT-UHFFFAOYSA-N[9]
XLogP (Predicted) 1.0[9]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 3PubChem

Synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione

The synthesis of 5-substituted and 5,5-disubstituted hydantoins is most commonly and efficiently achieved through the Bucherer-Bergs multicomponent reaction.[7][10] This one-pot synthesis provides a direct route from a carbonyl compound (an aldehyde or ketone) to the corresponding hydantoin. For the synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione, the logical starting aldehyde would be 3-phenylpropanal.

The Bucherer-Bergs Reaction Pathway

The causality of this reaction involves the initial formation of a cyanohydrin from the aldehyde and a cyanide salt. This intermediate then reacts with ammonium carbonate, which serves as a source of both ammonia and carbon dioxide, to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement steps yield the final hydantoin product. The use of a sealed reaction vessel is often recommended to prevent the escape of volatile reactants like ammonia and to drive the reaction to completion.[10]

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Aldehyde 3-Phenylpropanal Reaction One-Pot Reaction (Ethanol/Water, ~60°C) Aldehyde->Reaction KCN Potassium Cyanide KCN->Reaction AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitates product Filtration Filtration & Washing Acidification->Filtration Purification Recrystallization Filtration->Purification Product 5-(2-Phenylethyl)imidazolidine-2,4-dione Purification->Product

Figure 2: General workflow for the Bucherer-Bergs synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is a representative method for the synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione.

  • Reaction Setup: In a sealed pressure vessel, combine 3-phenylpropanal (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are dissolved and the aldehyde is fully suspended.

  • Heating: Seal the vessel and heat the mixture in an oil bath at 60-70°C with vigorous stirring for 8-12 hours. The pressure inside the vessel will increase, which is a normal part of the reaction. Causality: Heating provides the necessary activation energy for the reaction, while the sealed vessel maintains the concentration of volatile ammonia generated from the ammonium carbonate, driving the equilibrium towards product formation.

  • Cooling and Precipitation: After the reaction period, cool the vessel to room temperature and then in an ice bath.

  • Acidification: Slowly acidify the cooled reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. This step protonates the hydantoin salt, causing the neutral product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_verification Structural Verification start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir structure Confirm Connectivity & Functional Groups nmr->structure ms->structure ir->structure final Characterized Compound structure->final purity Assess Purity purity->final

Figure 3: General workflow for analytical characterization.
General Analytical Protocol

Based on standard methodologies, the following protocols are recommended for sample analysis.[11]

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Mass Spectrometry (MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and analyze using Electrospray Ionization (ESI) in positive ion mode.

Predicted Spectral Data

The following tables summarize the expected spectral data for 5-(2-Phenylethyl)imidazolidine-2,4-dione, based on its structure and data from analogous compounds.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.6broad s1HNH -1
~8.2broad s1HNH -3
7.15 - 7.35m5HAr-H
~4.3t1HCH -5
2.6 - 2.8m2HPh-CH₂ -CH₂
1.9 - 2.1m2HPh-CH₂-CH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C =O (C4)
~157C =O (C2)
~141Ar-C (quaternary)
~128.5Ar-C H
~128.3Ar-C H
~126Ar-C H
~58C H-5
~35Ph-CH₂-C H₂
~31Ph-C H₂-CH₂

Table 3: Predicted IR and MS Data

TechniqueExpected Value/FeatureInterpretation
FTIR ~3200-3300 cm⁻¹ (broad)~1710, ~1770 cm⁻¹ (strong)N-H stretchingC=O stretching (amide I)
MS (ESI+) m/z ≈ 205.09[M+H]⁺ molecular ion peak

Structure-Activity Relationship and Biological Context

The biological activity of hydantoin derivatives is intimately linked to the substituents at the C5 position. For anticonvulsant activity, a common structural motif is the presence of at least one phenyl group at C5, which is believed to facilitate binding to the inactive state of voltage-gated sodium channels.[7][8]

The structure of 5-(2-Phenylethyl)imidazolidine-2,4-dione features both an aromatic ring (phenyl) and an alkyl-like chain (ethyl) separated from the core. This is structurally reminiscent of other active hydantoins:

  • Phenytoin: Possesses two phenyl groups directly on C5.

  • Mephenytoin: Has one phenyl and one ethyl group on C5.[12]

The phenylethyl group provides both aromatic character and conformational flexibility. The ethyl linker allows the phenyl ring to explore a different region of the binding pocket compared to a directly attached phenyl group. This structural modification could potentially alter the compound's potency, selectivity, or pharmacokinetic profile. The presence of two N-H donors and two carbonyl acceptors also makes the hydantoin ring an excellent pharmacophore for forming hydrogen bonds with protein targets.[1] Given these features, it is plausible that 5-(2-Phenylethyl)imidazolidine-2,4-dione could exhibit activity as a central nervous system agent, particularly as an anticonvulsant.

Conclusion

5-(2-Phenylethyl)imidazolidine-2,4-dione is a classic hydantoin derivative whose structure is amenable to straightforward synthesis and characterization. Its core architecture, featuring a C5 substituent with both aromatic and aliphatic characteristics, positions it as a compound of interest for further biological evaluation. The methodologies and predictive data presented in this guide offer a robust framework for researchers to synthesize, verify, and explore the therapeutic potential of this and related molecules in the field of drug discovery.

References

  • Kozol, H. L. (1950). Mesantoin in treatment of epilepsy. Archives of Neurology & Psychiatry, 63(2), 235-248. Available at: [Link]

  • Carter, S. (1955). A New Anticonvulsant, 1-Methyl-5:5-Phenylethylhydantoin. Its Use in Pediatrics. Neurology, 5(8), 550-555. Available at: [Link]

  • Perdih, A., & Sollner-Dolenc, M. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(1), 184-201. Available at: [Link]

  • Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research and Engineering, 11(1), 206-210. Available at: [Link]

  • DrugFuture. Mephenytoin. Available at: [Link]

  • PubChem. 5-(2-phenylethyl)imidazolidine-2,4-dione. Available at: [Link]

  • Singh, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 234-240. Available at: [Link]

  • Kozol, H. L. (1946). Epilepsy; treatment with new drug; 3-methyl 5,5-phenyl-ethyl-hydantoin (phenantoin). American Journal of Psychiatry, 103(2), 154-158. Available at: [Link]

  • Pankaskie, M. C., & Small, L. (1986). The Synthesis of 5,5-Diphenylhydantoin. Journal of Chemical Education, 63(7), 650. Available at: [Link]

  • Konnert, L., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(12), 2235. Available at: [Link]

  • Deranged Physiology. (2023). Phenytoin. Available at: [Link]

  • Jovanović, V., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 40, 115-136. Available at: [Link]

  • López, C., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(1), 605-614. Available at: [Link]

  • Asher, C. G., & Johnson, T. B. (1921). RESEARCHES ON HYDANTOINS. SYNTHESIS OF THE SOPORIFIC, 4,4-PHENYLETHYL-HYDANTOIN(NIRVANOL). Journal of the American Chemical Society, 43(6), 1373–1379. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of hydantoins. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Cativiela, C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

Sources

5-(2-Phenylethyl)imidazolidine-2,4-dione IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Phenylethyl)imidazolidine-2,4-dione, commonly known as 5-Phenethylhydantoin , is a critical heterocyclic intermediate in the pharmaceutical industry. While structurally homologous to the anticonvulsant phenytoin, its primary industrial value lies in its role as a precursor for L-Homophenylalanine (L-HPA) . L-HPA is a non-proteinogenic amino acid essential for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, including Enalapril , Lisinopril , and Ramipril .

This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, Bucherer-Bergs synthesis, and the chemo-enzymatic cascades used to resolve its chirality for drug manufacturing.

Nomenclature and Chemical Identity

Precise identification is paramount in patent literature and regulatory filings. The compound is a mono-substituted hydantoin derivative.

ParameterTechnical Detail
IUPAC Name 5-(2-Phenylethyl)imidazolidine-2,4-dione
Common Synonyms 5-Phenethylhydantoin; 5-(2-Phenylethyl)hydantoin; 4-Phenyl-2-butanone hydantoin (colloquial)
CAS Registry Number 21413-28-5 (Racemic)
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 218.23 g/mol
SMILES O=C1NC(=O)NC1CCc2ccccc2
Chirality Possesses a stereocenter at C5.[1][2][3][4][5][6][7] Industrial synthesis typically yields a racemate (

), which undergoes Dynamic Kinetic Resolution (DKR).

Structural Analysis & Stereochemistry

The hydantoin core consists of a five-membered imidazolidine-2,4-dione ring. The C5 position is substituted with a phenethyl group (


).
Stereochemical Implications

Unlike 5,5-disubstituted hydantoins (e.g., Phenytoin), 5-phenethylhydantoin possesses an acidic proton at the C5 position (


). This acidity allows for spontaneous racemization  under mild alkaline conditions. This property is the cornerstone of high-yield industrial synthesis of L-Homophenylalanine, as it permits the conversion of the unreactive enantiomer into the reactive one during enzymatic hydrolysis (Dynamic Kinetic Resolution).

Structure Core Imidazolidine-2,4-dione Core (Hydantoin Ring) Substituent C5 Substituent: 2-Phenylethyl Group Core->Substituent Substitution at C5 Property Key Property: C5-H Acidity allows Spontaneous Racemization Core->Property Electronic Effect

Figure 1: Structural components and their functional implications.

Synthetic Methodology: The Bucherer-Bergs Reaction[6][8][9]

The standard industrial route to 5-phenethylhydantoin is the Bucherer-Bergs reaction . This multicomponent reaction utilizes a carbonyl compound, potassium cyanide, and ammonium carbonate.[6][8][9][10][11]

Mechanistic Causality

The choice of starting material dictates the final substitution. To obtain the phenethyl group at C5, one must start with 3-Phenylpropanal (Hydrocinnamaldehyde) . The reaction proceeds via a cyanohydrin intermediate, which undergoes nucleophilic attack by ammonia, followed by carbon dioxide incorporation and cyclization.

Experimental Protocol

Note: This protocol involves Cyanide salts. Strict safety adherence (fume hood, HCN detectors, antidote kit) is mandatory.

Reagents:

  • 3-Phenylpropanal (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-phenylpropanal (13.4 g, 100 mmol) in 100 mL of 50% aqueous ethanol.

  • Addition: Add ammonium carbonate (28.8 g, 300 mmol) followed by the careful addition of potassium cyanide (7.8 g, 120 mmol).

    • Critical Control Point: Ensure the system is well-vented through a scrubber. The pH should naturally buffer around 8.5–9.0, facilitating the formation of the hydantoin ring over the aminonitrile.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.

    • Validation: Monitor by TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The aldehyde spot (

      
      ) should disappear, and a more polar hydantoin spot (
      
      
      
      ) should appear.
  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly acidify with 6M HCl to pH 2. This protonates the hydantoin (reducing water solubility) and decomposes excess carbonate.

    • Caution: This step releases

      
       and potentially trace HCN. Perform strictly in a fume hood.
      
  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol/water (3:1).

  • Yield: Typical isolated yield is 75–85%.

Industrial Application: The "Hydantoinase Process"

The primary utility of 5-phenethylhydantoin is its conversion to L-Homophenylalanine (L-HPA) . Chemical hydrolysis requires harsh conditions (Ba(OH)₂, high temp) and yields a racemate. The biopharmaceutical industry utilizes a Chemo-Enzymatic Cascade (The Hydantoinase Process) to achieve 100% theoretical yield of the L-isomer.

The Mechanism of Dynamic Kinetic Resolution (DKR)

Since the unreacted D-hydantoin spontaneously racemizes back to a D/L mixture under the reaction conditions (pH 8.5), the enzyme continuously depletes the L-isomer, driving the equilibrium entirely to the product.

HydantoinaseProcess Racemic Racemic 5-Phenethylhydantoin (D/L Mixture) D_Iso D-Isomer Racemic->D_Iso L_Iso L-Isomer Racemic->L_Iso D_Iso->L_Iso Spontaneous Racemization (pH > 8.0) N_Carb N-Carbamoyl-L-Homophenylalanine L_Iso->N_Carb L-Hydantoinase (Hydrolysis) Final L-Homophenylalanine (L-HPA) N_Carb->Final L-Carbamoylase (Decarbamoylation)

Figure 2: The "Hydantoinase Process" utilizing Dynamic Kinetic Resolution (DKR) to produce L-HPA.

Protocol for Enzymatic Hydrolysis (General Guide)
  • Substrate Preparation: Suspend 5-phenethylhydantoin (50 g/L) in Borate buffer (0.1 M, pH 8.5). Add

    
     (1 mM) as a cofactor for the hydantoinase.
    
  • Biocatalyst: Add resting cells or purified enzyme (e.g., recombinant Escherichia coli expressing Arthrobacter or Bacillus hydantoinase/carbamoylase).

  • Incubation: Incubate at 40°C with gentle agitation.

  • Monitoring: Monitor the consumption of hydantoin and appearance of L-HPA via HPLC (C18 column, Phosphate buffer/Methanol mobile phase).

  • Termination & Isolation: Once conversion >99%, filter biomass. Acidify supernatant to pH 5.5 (isoelectric point of L-HPA) to precipitate the pure amino acid.

Analytical Characterization

To validate the synthesis of 5-phenethylhydantoin, the following spectral data is expected.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆)

10.60 (s, 1H)
N3-H (Imide)

8.00 (s, 1H)
N1-H (Amide)

7.15–7.30 (m, 5H)
Aromatic Protons (Phenyl ring)

4.05 (m, 1H)
C5-H (Chiral center)

2.60 (t, 2H)
Ph-CH₂ -CH₂-

1.80–2.00 (m, 2H)
Ph-CH₂-CH₂ -
IR Spectroscopy 3200–3400 cm⁻¹N-H stretch (Broad)
1770 cm⁻¹C=O stretch (C2, weak/shoulder)
1720 cm⁻¹C=O stretch (C4, strong amide)
Mass Spectrometry

219

Protonated molecular ion

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309.

  • Altenbuchner, J., et al. (2001). "Hydantoinase-Carbamoylase Systems for the Production of Optically Pure Amino Acids." Biotechnology of Antibiotics, 117-146.
  • Specific CAS Data: "5-(2-Phenylethyl)hydantoin." National Center for Biotechnology Information. PubChem Compound Summary for CID 92607.

  • Gao, D., et al. (2022).[7] "Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis." Angewandte Chemie International Edition, 61(36).[7]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione via Bucherer-Bergs Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-(2-Phenylethyl)imidazolidine-2,4-dione (also known as 5-phenethylhydantoin). This scaffold is a critical intermediate in the synthesis of non-natural amino acids (e.g., homophenylalanine) and possesses structural homology to anticonvulsant drugs like ethotoin and phenytoin.

The protocol utilizes the Bucherer-Bergs reaction , a multicomponent condensation of a carbonyl compound (3-phenylpropanal), potassium cyanide, and ammonium carbonate. This route is selected for its high atom economy, operational simplicity, and scalability compared to the Read-type synthesis (urea condensation).

Key Performance Indicators (KPIs):

  • Target Yield: 65–80%

  • Purity: >98% (HPLC/NMR)

  • Critical Safety: Strict cyanide management protocol required.

Strategic Rationale & Mechanism

Why Bucherer-Bergs?

While hydantoins can be synthesized via the condensation of amino acids with isocyanates or urea (Read synthesis), that approach requires the corresponding


-amino acid as a starting material. The Bucherer-Bergs reaction allows for the construction of the hydantoin ring directly from the commercially available aldehyde 3-phenylpropanal  (hydrocinnamaldehyde), significantly reducing cost and step count.
Reaction Mechanism

The reaction proceeds through a "one-pot" cascade:

  • Cyanohydrin Formation: Cyanide attacks the aldehyde carbonyl.

  • Aminonitrile Formation: Substitution of the hydroxyl group by ammonia (generated in situ from ammonium carbonate).

  • Carbamate Formation: Attack of the amine on carbon dioxide.

  • Cyclization: Intramolecular ring closure and rearrangement to the thermodynamically stable hydantoin.

BuchererBergsMechanism Aldehyde 3-Phenylpropanal Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamate Cyano-carbamic Acid Aminonitrile->Carbamate + CO2 Hydantoin 5-Phenethylhydantoin (Target) Carbamate->Hydantoin Cyclization & Rearrangement

Figure 1: Simplified mechanistic pathway of the Bucherer-Bergs reaction transforming 3-phenylpropanal into the hydantoin scaffold.

Safety Architecture: The Cyanide Protocol

WARNING: FATAL RISK. This protocol involves Potassium Cyanide (KCN). Cyanide is a rapid-acting mitochondrial toxin. Ingestion, inhalation of dust, or skin absorption can be fatal within minutes.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, chemical splash goggles, and a full-face shield.

  • The "Buddy System": Never work alone with cyanide. A second person must be present and aware of the antidote location.

  • Quenching Station: Prepare a 10% Sodium Hypochlorite (Bleach) bath adjusted to pH >10 before starting. All cyanide-contaminated glassware must be soaked in this bath for 24 hours before washing.

  • Acid Warning: Never add strong acid directly to the reaction mixture before ensuring excess cyanide has been quenched or the system is closed/scrubbed, as this releases Hydrogen Cyanide (HCN) gas.

Materials & Equipment

Reagents
ReagentRoleEquiv.CAS
3-Phenylpropanal Substrate1.0104-53-0
Potassium Cyanide (KCN) Reagent2.0151-50-8
Ammonium Carbonate Reagent4.0506-87-6
Ethanol (95%) Solvent-64-17-5
Water (Deionized) Solvent-7732-18-5
HCl (Conc. & 6M) Workup-7647-01-0
Equipment
  • Round-bottom flask (3-neck) equipped with a reflux condenser and temperature probe.

  • Magnetic stirrer with heating mantle (oil bath preferred for stability).

  • pH meter or broad-range pH strips.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Solvent System & Reagent Dissolution

The solvent choice is critical. A 1:1 mixture of Ethanol:Water is optimal to solubilize the organic aldehyde while maintaining the solubility of the inorganic salts.

  • In a 250 mL round-bottom flask, dissolve Ammonium Carbonate (19.2 g, 200 mmol) in Water (50 mL) .

  • Add Potassium Cyanide (6.5 g, 100 mmol) to the aqueous solution. Stir gently until dissolved.

  • Add Ethanol (50 mL) to the mixture.

  • Slowly add 3-Phenylpropanal (6.7 g, 50 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow or cloudy.

Step 2: Reaction (Thermodynamic Control)
  • Heat the mixture to 60°C . Do not exceed 70°C to prevent excessive decomposition of ammonium carbonate into ammonia gas.

  • Maintain stirring at 60°C for 12–18 hours .

    • Process Control: Monitor by TLC (Mobile Phase: 5% Methanol in Dichloromethane). The aldehyde spot (

      
      ) should disappear, and a more polar spot (Hydantoin, 
      
      
      
      ) should appear.
Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Volume Reduction: Concentrate the mixture to approximately half its volume using a rotary evaporator (bath temp < 50°C) to remove most of the ethanol. Note: The trap must contain bleach solution to neutralize any co-evaporated cyanide traces.

  • Precipitation: Place the aqueous residue in an ice bath.

  • Acidification (CRITICAL STEP):

    • IN A FUME HOOD: Slowly acidify the solution to pH 2 using 6M HCl.

    • Caution: Vigorous evolution of CO2 will occur. Use a dropping funnel and add acid dropwise.

    • Mechanism:[1][2] Acidification protonates the hydantoin salt, causing it to precipitate as a white solid.

  • Filtration: Collect the crude precipitate by vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove inorganic salts.
    
Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (3:1) .

    • Dissolve crude solid in minimal boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline powder
Melting Point 175–180°C (approx)Range typical for mono-substituted phenethyl hydantoins.
Yield 65–80%Lower yields indicate incomplete cyclization or loss during workup.
NMR Interpretation (DMSO-d6)

The structure is validated by the distinct signals of the hydantoin ring and the phenethyl chain.

  • 
     10.5 ppm (s, 1H):  N3-H (Imide proton, typically broad).
    
  • 
     8.0 ppm (s, 1H):  N1-H (Amide proton).
    
  • 
     7.1–7.3 ppm (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.0–4.2 ppm (m, 1H):  C5-H (Chiral center of the hydantoin ring).
    
  • 
     2.6 ppm (t, 2H):  Benzylic methylene (
    
    
    
    ).
  • 
     1.8–2.0 ppm (m, 2H):  Homobenzylic methylene (
    
    
    
    connected to the ring).
Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction: 60°C, 18h (50% EtOH) Start->Reaction Conc Concentration (Remove EtOH) Reaction->Conc Acid Acidification (pH 2) Precipitation Conc->Acid Caution: HCN Risk Filter Filtration & Wash Acid->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure 5-Phenethylhydantoin Purify->Final

Figure 2: Operational workflow for the synthesis and purification of 5-(2-phenylethyl)imidazolidine-2,4-dione.

Troubleshooting

  • Problem: No precipitate forms upon acidification.

    • Root Cause:[1][3] Too much ethanol remaining (product is soluble in ethanol) or volume too high.

    • Solution: Concentrate further to remove organics, then cool to 0°C.

  • Problem: Product oils out instead of crystallizing.

    • Root Cause:[1][3] Impurities or rapid cooling.

    • Solution: Re-heat the aqueous mixture to dissolve the oil, scratch the glass side to induce nucleation, or seed with a pure crystal if available.

  • Problem: Low Yield.

    • Root Cause:[1][3] Incomplete reaction or hydrolysis of the hydantoin ring (if boiled in strong acid).

    • Solution: Ensure reaction time is sufficient (>12h). Avoid boiling during the acidification step; keep it cool.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[4][5][6] Journal für Praktische Chemie. Link (Foundational Bucherer-Bergs reference).

  • Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][4][5][6][7][8] Chemical Reviews, 46(3), 403–470. Link (Comprehensive review of hydantoin synthesis).

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. Link (Demonstrates Bucherer-Bergs conditions on complex substrates).

  • BenchChem. (2025). Troubleshooting Guide for Bucherer-Bergs Hydantoin Synthesis.Link (Practical safety and troubleshooting data).

  • Sigma-Aldrich. (n.d.).[8] Safety Data Sheet: Potassium Cyanide.Link (Mandatory safety reference).

Sources

using 5-(2-Phenylethyl)imidazolidine-2,4-dione in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(2-Phenylethyl)imidazolidine-2,4-dione in Cell Culture Assays

Introduction & Scope

5-(2-Phenylethyl)imidazolidine-2,4-dione (commonly referred to as 5-phenethylhydantoin or 5-PEH ) is a critical structural scaffold in two distinct fields of biotechnology:

  • Industrial Biocatalysis: It serves as the substrate for the "Hydantoinase Process," a multi-enzymatic cascade used to produce optically pure L-Homophenylalanine (L-HPA) , a key intermediate in the synthesis of ACE inhibitors like Enalapril and Lisinopril.

  • Medicinal Chemistry: As a derivative of the hydantoin class (structurally related to phenytoin), it is evaluated in mammalian cell culture for anticonvulsant activity and cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).

This guide provides high-level protocols for handling this hydrophobic compound, screening for microbial enzymatic activity, and assessing cytotoxicity in mammalian systems.

Chemical Handling & Solubility Optimization

Challenge: 5-PEH is highly hydrophobic. Direct addition to aqueous cell culture media often results in immediate micro-precipitation, leading to false negatives in enzymatic assays or physical toxicity (crystal formation) in mammalian cells.

Protocol: Preparation of Stable Stock Solutions

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. Ethanol is insufficient for high-concentration stocks (>50 mM).

  • Stock Preparation:

    • Weigh 21.8 mg of 5-PEH (MW: 218.25 g/mol ).

    • Dissolve in 1.0 mL sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade) to create a 100 mM Stock .

    • Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Aqueous Dilution Strategy (The "Step-Down" Method):

    • Do not add 100% DMSO stock directly to cold media.

    • Step 1: Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock.

    • Step 2: Add the 10 mM stock dropwise to pre-warmed (37°C) media while swirling.

    • Limit: Ensure final DMSO concentration is

      
       0.5% (v/v) for microbial assays and 
      
      
      
      0.1% (v/v) for sensitive mammalian lines.

Application A: Microbial Bioconversion Assay (The Hydantoinase Screen)

Objective: To screen bacterial isolates (e.g., Arthrobacter, Agrobacterium, Pseudomonas) for the ability to convert 5-PEH into L-Homophenylalanine.

Mechanism: The bioconversion involves a three-step enzymatic cascade:[1]

  • Hydantoin Racemase: Interconverts L- and D-5-PEH (chemical racemization is slow for 5-PEH due to the ethyl spacer).

  • Hydantoinase: Hydrolyzes the ring to N-carbamoyl-L-homophenylalanine.

  • Carbamoylase: Hydrolyzes the carbamoyl group to yield L-homophenylalanine.

Experimental Workflow

Step 1: Induction of Enzyme Expression

  • Medium: Minimal Medium (M9) supplemented with 0.2% glycerol.

  • Inducer: Add 0.1% (w/v) 5-PEH or Uracil/Dihydrouracil during the mid-log phase (OD600 ~0.6) to induce the hydantoinase operon.

  • Incubation: Shake at 30°C for 16–24 hours.

Step 2: Whole-Cell Biotransformation

  • Harvest cells by centrifugation (4,000 x g, 10 min, 4°C).

  • Wash twice with 0.1 M Potassium Phosphate Buffer (pH 8.0) . Note: Alkaline pH is critical; most hydantoinases have a pH optimum between 8.0 and 9.0.

  • Resuspend cells to a high density (OD600 = 10–20) in the same buffer containing 10 mM 5-PEH (added from DMSO stock).

  • Cofactor: Add 1 mM MnCl₂ (required for many cyclic amidases).

  • Incubate at 37°C with gentle shaking (100 rpm) for 6–24 hours.

Step 3: Analytical Readout (HPLC)

  • Sample Prep: Centrifuge reaction mix; take supernatant. Mix 1:1 with 10% TCA (Trichloroacetic acid) to stop reaction and precipitate proteins. Filter (0.22 µm).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: 10 mM Phosphate buffer (pH 3.0) : Acetonitrile (85:15).

  • Detection: UV at 210 nm.

Data Interpretation Table:

CompoundApprox.[2][3][4][5][6][7][8][9][10][11] Retention Time*Significance
5-PEH (Substrate) 8.5 minUnreacted material. High peak = inactive strain.
N-Carbamoyl-HPA 5.2 minIntermediate. Accumulation indicates lack of Carbamoylase.
L-Homophenylalanine 2.1 minProduct. Indicates successful full pathway activity.

*Retention times vary by column/flow rate. Standards must be run.

Application B: Mammalian Cytotoxicity & Uptake

Objective: Evaluate the toxicity profile of 5-PEH as a drug scaffold using the MTT assay.

Cell Lines:

  • HepG2: For hepatotoxicity screening (metabolic activation).

  • WI-38: Normal fibroblasts (control for selectivity).[12]

Protocol: MTT Viability Assay
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing:

    • Prepare 5-PEH in media (max 0.1% DMSO).

    • Concentration Range: 0.1 µM to 100 µM (Log scale).

    • Controls:

      • Vehicle Control: Media + 0.1% DMSO (Must show 100% viability).

      • Positive Control: Doxorubicin or Phenytoin (100 µM).

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Visualization of Pathways & Workflows

Diagram 1: The Bioconversion Cascade (Hydantoinase Process)

Caption: Enzymatic conversion of 5-PEH to L-Homophenylalanine involving racemization, ring opening, and decarbamoylation.

Bioconversion Substrate_D D-5-PEH Substrate_L L-5-PEH Substrate_D->Substrate_L Hydantoin Racemase (Spontaneous is slow) Intermediate N-Carbamoyl- L-Homophenylalanine Substrate_L->Intermediate L-Hydantoinase (Hydrolysis) Product L-Homophenylalanine (ACE Inhibitor Precursor) Intermediate->Product L-N-Carbamoylase (Hydrolysis)

Diagram 2: Solubility & Dosing Decision Tree

Caption: Workflow for handling 5-PEH hydrophobicity to prevent precipitation in cell culture.

SolubilityWorkflow Start Start: 5-PEH Powder Dissolve Dissolve in 100% DMSO (100 mM Stock) Start->Dissolve Check Check Clarity (Vortex/Sonicate) Dissolve->Check Dilute Dilute to 100x Working Conc. in DMSO Check->Dilute MediaAdd Add dropwise to Pre-warmed Media (37°C) Dilute->MediaAdd PrecipCheck Microscopy Check: Crystals Visible? MediaAdd->PrecipCheck Proceed Proceed to Assay (Final DMSO < 0.1%) PrecipCheck->Proceed No Fail Reduce Conc. or Add Cyclodextrin PrecipCheck->Fail Yes

References

  • Syldatk, C., et al. (1999). Microbial transformation of hydantoins. In: Biotechnology Set, Wiley-VCH. [Link]

  • Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering, 84(1), 1-9. [Link]

  • May, O., et al. (2000). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Nature Biotechnology, 18, 317–320. [Link]

  • Timmerman, P., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 70, 1075–1082. [Link]

Sources

Application Note: Strategic Utilization of Hydantoin Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Its rigid five-membered heterocyclic core serves as an ideal spacer for displaying pharmacophores in specific spatial orientations, crucial for high-affinity binding.

This guide moves beyond basic literature reviews to provide actionable protocols for synthesizing and screening hydantoin libraries. We focus on two high-value therapeutic areas: Voltage-Gated Sodium Channel (Nav) modulation (Neurology) and Androgen Receptor (AR) antagonism (Oncology).

Key Therapeutic Classes
DrugIndicationPrimary TargetMechanism of Action
Phenytoin EpilepsyNav1.1 / Nav1.2State-dependent sodium channel blockade; stabilizes inactivated state.
Enzalutamide Prostate CancerAndrogen Receptor (AR)Competes for androgen binding; inhibits nuclear translocation and DNA binding.[1][2][3]
Nilutamide Prostate CancerAndrogen Receptor (AR)Non-steroidal antiandrogen; blocks testosterone binding.[1][2]
Nitrofurantoin UTIBacterial DNA/RibosomesReduction by bacterial flavoproteins to reactive intermediates.

Chemical Synthesis: The Bucherer-Bergs Protocol

While the Urech synthesis (urea + carbonyl) is useful for monosubstituted derivatives, the Bucherer-Bergs reaction remains the gold standard for generating 5,5-disubstituted hydantoins, which are critical for quaternary carbon centers often found in bioactive leads.[4]

Experimental Workflow: Decision Matrix

The following flow diagram illustrates the decision process for selecting the optimal synthetic route based on starting materials.

Synthesis_Workflow Start Target Structure Analysis Decision Is C5 Disubstituted? Start->Decision Route_A Route A: Bucherer-Bergs (Ketone + KCN + (NH4)2CO3) Decision->Route_A Yes (Quaternary C) Route_B Route B: Urech Synthesis (Amino Acid + Cyanate) Decision->Route_B No (Mono-sub) Intermed_A Intermediate: Cyanohydrin / Aminonitrile Route_A->Intermed_A 60°C, 50% EtOH Intermed_B Intermediate: Ureido Acid Route_B->Intermed_B Acidic Cond. Cyclization Cyclization & Workup Intermed_A->Cyclization Intermed_B->Cyclization Final Purified Hydantoin Scaffold Cyclization->Final

Caption: Selection strategy for hydantoin synthesis. Route A is preferred for complex libraries requiring 5,5-disubstitution.

Protocol 1: Standard Bucherer-Bergs Reaction

Objective: Synthesis of 5,5-diphenylhydantoin (Phenytoin analogue) from benzophenone. Safety Warning: Potassium Cyanide (KCN) is fatal if swallowed or inhaled. Acidification releases HCN gas. Perform all steps in a high-efficiency fume hood.

Reagents:

  • Benzophenone (10 mmol)

  • Potassium Cyanide (KCN) (20 mmol)

  • Ammonium Carbonate ((NH4)2CO3) (40 mmol)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of ketone in 20 mL of 50% ethanol.

  • Reagent Addition: Add ammonium carbonate (40 mmol). Stir until partially dissolved. Carefully add KCN (20 mmol).

    • Expert Insight: The molar ratio of 1:2:4 (Ketone:Cyanide:Carbonate) is critical. Excess carbonate acts as a buffer (pH ~8-9) to prevent cyanide degradation while facilitating the formation of the hydantoic acid intermediate [1].

  • Reaction: Heat the mixture to 60°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the ketone spot.

  • Workup (The Critical Step):

    • Cool the reaction mixture to 0°C.

    • Slowly acidify with 6M HCl to pH 2. Caution: This step generates CO2 and potential traces of HCN.

    • The hydantoin product will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with cold water to remove inorganic salts. Recrystallize from ethanol to achieve >98% purity.

Oncology Application: Androgen Receptor Antagonism

In prostate cancer, hydantoin derivatives like Enzalutamide function by inhibiting the Androgen Receptor (AR) signaling axis.[1][2][3] Unlike first-generation antiandrogens (e.g., bicalutamide), modern hydantoins inhibit nuclear translocation.

Mechanism of Action (MOA) Visualization

Understanding the triple-inhibitory mechanism is essential for designing next-generation antagonists.

AR_Signaling cluster_cyto Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_Inactive AR (Inactive) + HSP90 Androgen->AR_Inactive Binding AR_Active AR (Active) Dimer AR_Inactive->AR_Active Activation DNA ARE (DNA) AR_Active->DNA Translocation Hydantoin Hydantoin Drug (Enzalutamide) Hydantoin->AR_Inactive 1. Competitive Binding Hydantoin->AR_Active 2. Blocks Translocation Hydantoin->DNA 3. Blocks DNA Binding Transcription Tumor Growth Transcription DNA->Transcription

Caption: Triple-inhibition mechanism of Enzalutamide-class hydantoins on Androgen Receptor signaling [2].[3]

Neurology Application: High-Throughput Nav1.7 Screening

Hydantoins are potent sodium channel blockers. For drug discovery, traditional patch-clamp is too slow. We utilize a Fluorescence Flux Assay using membrane potential-sensitive dyes.[5][6]

Protocol 2: "No-Wash" Nav1.7 Fluorescence Assay

Objective: Screen hydantoin library for Nav1.7 inhibition (pain/epilepsy targets). Principle: Use of a FRET pair or a membrane potential dye (e.g., FLIPR Blue or DiSBAC2(3)) where fluorescence changes upon depolarization.

Reagents:

  • HEK293 cells stably expressing hNav1.7.[6]

  • Activator: Veratridine (opens Na+ channels, preventing fast inactivation).

  • Dye: Membrane Potential Blue Dye (Molecular Devices) or VABSC-1.

  • Quencher: Ponceau 4R (Critical for no-wash workflow).[7]

Step-by-Step Methodology:

  • Cell Plating: Plate HEK-Nav1.7 cells (15,000/well) in 384-well poly-D-lysine coated black plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL of Loading Buffer containing the membrane potential dye and 1 mM Ponceau 4R .

    • Expert Insight: Ponceau 4R is a non-permeable quencher that suppresses extracellular background fluorescence, eliminating the need for washing steps and improving the Z' factor [3].

  • Compound Incubation: Add 10 µL of hydantoin test compounds (dissolved in DMSO/Buffer). Incubate for 20 minutes at RT.

    • Control: Use Tetrodotoxin (TTX) (1 µM) as a positive control for 100% block.

  • Stimulation: Inject Veratridine (EC80 concentration, typically 30-50 µM).

    • Why Veratridine? Electrical stimulation is difficult in HTS. Veratridine chemically keeps the channels open, causing a sustained depolarization that is easily measurable.

  • Readout: Measure fluorescence kinetics (Ex 530nm / Em 565nm) for 180 seconds on a FLIPR or FDSS reader.

  • Data Analysis: Calculate the Area Under the Curve (AUC).

    
    
    

ADME & Stability Considerations

When designing hydantoin libraries, researchers must account for the hydrolytic stability of the ring.

  • Metabolic Liability: The imide bond (N3-C4) is susceptible to hydrolysis by dihydropyrimidinase (DHP).

  • Stabilization Strategy: N1-substitution or bulky groups at C5 (spiro-hydantoins) significantly increase metabolic stability, prolonging half-life (

    
    ).
    

References

  • Scher, H. I., et al. (2012). Antitumour activity of MDV3100 in castration-resistant prostate cancer: a phase 1-2 study. The Lancet. Retrieved from [Link]

  • Tay, B., et al. (2019).[7] Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE. Retrieved from [Link]

  • Cho, S. H., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Manski, D. (n.d.). Enzalutamide: Mechanism, Adverse Effects, Contraindications. Urology Textbook. Retrieved from [Link]

Sources

Application Note: Investigating the Mechanism of Action of 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(2-Phenylethyl)imidazolidine-2,4-dione (also known as 5-phenethylhydantoin) represents a versatile scaffold in drug discovery. Structurally distinct from the rigid 5,5-diphenyl moiety of Phenytoin, the 5-phenethyl group introduces flexibility that alters lipophilicity and binding kinetics.

This guide provides a rigorous framework for investigating its two primary mechanisms of action:

  • Pharmacological MoA: Modulation of Voltage-Gated Sodium Channels (Nav) for anticonvulsant/antinociceptive activity.

  • Biocatalytic MoA: Stereoselective hydrolysis by Hydantoinase (dihydropyrimidinase) for chiral amino acid synthesis (e.g., L-homophenylalanine).

Compound Snapshot
PropertyDetailRelevance
IUPAC Name 5-(2-phenylethyl)imidazolidine-2,4-dioneCore Hydantoin Scaffold
Key Moiety Imidazolidine-2,4-dione ringHydrogen bond donor/acceptor (Pharmacophore)
Side Chain Phenethyl groupLipophilic anchor; determines blood-brain barrier (BBB) penetration
Primary Target Voltage-Gated Na+ Channels (Nav1.2, Nav1.[1]6)Neuronal excitability dampening
Metabolic Target Hydantoinase / DihydropyrimidinaseProdrug activation or chiral resolution

Pharmacological Mechanism: Voltage-Gated Sodium Channel Blockade

The primary hypothesis for 5-substituted hydantoins is the State-Dependent Block of voltage-gated sodium channels (VGSCs). Unlike pore blockers (e.g., Tetrodotoxin), hydantoins bind preferentially to the inactivated state of the channel, preventing repetitive firing without blocking low-frequency normal activity.

Pathway Visualization (DOT Diagram)

MoA_Nav_Block Figure 1: State-Dependent Block Mechanism. The compound binds selectively to the Inactivated State, slowing recovery and preventing high-frequency repetitive firing (seizures). Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation (IFM Motif) Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated (Stabilized Refractory) Inactivated->DrugBound 5-Phenethylhydantoin Binding (High Affinity) DrugBound->Resting Blocked Recovery DrugBound->Inactivated Slow Dissociation

Protocol A: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Objective: Quantify the affinity of 5-(2-Phenylethyl)imidazolidine-2,4-dione for the inactivated state of Nav1.2 (CNS isoform) or Nav1.7 (Peripheral pain isoform).

Materials
  • Cell Line: HEK-293 stably expressing hNav1.2.

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Instrumentation: Axon MultiClamp 700B or equivalent.

Step-by-Step Methodology
  • Preparation:

    • Dissolve compound in DMSO to 100 mM stock.

    • Dilute to test concentrations (1, 10, 30, 100 µM) in External Solution (Final DMSO < 0.1%).

  • Giga-seal Formation:

    • Establish whole-cell configuration (Access resistance < 10 MΩ).

    • Compensate for series resistance (> 80%).

  • Voltage Protocol I: Tonic Block (Resting Affinity):

    • Hold membrane at -120 mV (Resting state).

    • Apply test pulse to 0 mV (20 ms) at 0.1 Hz.

    • Expectation: Minimal inhibition (<10%) indicates low affinity for the resting state.

  • Voltage Protocol II: Inactivated State Affinity (The Critical Test):

    • Pre-pulse: Hold at -120 mV, then step to varying potentials (-120 to -40 mV) for 500 ms to induce steady-state inactivation.

    • Test Pulse: Step to 0 mV to measure available channels.

    • Analysis: Plot the steady-state inactivation curve (Boltzmann fit). A leftward shift in

      
       in the presence of the drug confirms stabilization of the inactivated state.
      
  • Voltage Protocol III: Use-Dependence:

    • Apply a train of 20 pulses (0 mV, 20 ms duration) at high frequency (10 Hz and 50 Hz).

    • Expectation: Progressive reduction in peak current (cumulative block) compared to control.

Data Output Format:

Parameter Definition Target Value (Anticonvulsant)

|


  | Affinity for closed channel | > 100 µM (Low affinity) |
| 

| Affinity for inactivated channel | < 10 µM (High affinity) | | Use-Dependence | Block at 50 Hz vs 1 Hz | > 30% reduction at 50 Hz |

Protocol B: Biocatalytic Stability & Chiral Resolution

Context: 5-substituted hydantoins are substrates for Hydantoinase (Dihydropyrimidinase). In drug development, this is relevant for two reasons:

  • Metabolic Stability: Is the drug degraded by hepatic enzymes?

  • Chiral Synthesis: Using the molecule as a precursor for L-Homophenylalanine.

Enzymatic Workflow Visualization

Biocatalysis Figure 2: Enzymatic Hydrolysis Pathway. Hydantoinase stereoselectively opens the ring, a critical metabolic or synthetic step. Substrate 5-(2-Phenylethyl)hydantoin (Racemic Mixture) Substrate->Substrate Racemization (D to L) Intermediate N-Carbamoyl-L-Homophenylalanine Substrate->Intermediate Hydrolysis (Ring Opening) Racemase Spontaneous/Chemical Racemization Enzyme Hydantoinase (Dihydropyrimidinase) Enzyme->Substrate Product L-Homophenylalanine (Pure Amino Acid) Intermediate->Product Decarbamoylation Carbamoylase Carbamoylase Carbamoylase->Intermediate

HPLC Assay for Hydrolysis Kinetics

Objective: Measure the rate of ring-opening by Hydantoinase.

  • Reaction Mix:

    • Substrate: 10 mM 5-(2-Phenylethyl)imidazolidine-2,4-dione.

    • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

    • Enzyme: Purified Hydantoinase (e.g., from Agrobacterium or mammalian liver homogenate).

    • Cofactor: 1 mM MnCl2 (essential for hydantoinase activity).

  • Incubation:

    • Incubate at 37°C or 40°C.

    • Aliquot sampling at 0, 15, 30, 60, 120 mins.

  • Quenching:

    • Add equal volume of 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water/Acetonitrile (60:40) + 0.1% TFA.

    • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

    • Metric: Disappearance of Hydantoin peak vs. appearance of N-carbamoyl acid peak.

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.

  • Lenkowski, P. W., et al. (2007). State-dependent block of Na+ channels by phenytoin derivatives. Molecular Pharmacology, 71(6).
  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51, 293-309.

  • Suzuki, S., et al. (2005). Structural Characterization of the Hydantoinase Process. Journal of Biological Chemistry. (Details the ring-opening mechanism).
Safety & Handling Note
  • Hazard: 5-(2-Phenylethyl)imidazolidine-2,4-dione is a bioactive organic amine derivative. Treat as a potential irritant and suspected reproductive toxin (class effect of hydantoins).

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Sources

Troubleshooting & Optimization

improving the yield of 5-(2-Phenylethyl)imidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 5-(2-Phenylethyl)hydantoin

  • Ticket ID: #BB-5PEH-OPT

  • Subject: Optimization of Bucherer-Bergs reaction for 5-(2-phenylethyl)imidazolidine-2,4-dione

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are experiencing yield limitations in the synthesis of 5-(2-phenylethyl)imidazolidine-2,4-dione (also known as 5-phenethylhydantoin). This specific hydantoin is synthesized via the Bucherer-Bergs reaction using 3-phenylpropanal (hydrocinnamaldehyde) as the carbonyl precursor.

The phenethyl side chain introduces specific challenges: lipophilicity leading to "oiling out" of intermediates and the potential for aldehyde oxidation/polymerization before ring closure. This guide provides a self-validating protocol to move your yield from the typical 40-50% range to >80%.

Module 1: Critical Reaction Parameters (The "Upstream")

The standard Bucherer-Bergs protocol (1:1:3 ratio) often fails for phenethyl derivatives because the intermediate aminonitrile is unstable and the aldehyde precursor is prone to side reactions.

Optimization Table: Stoichiometry & Conditions
ParameterStandard ProtocolOptimized Protocol Technical Rationale
Precursor 3-PhenylpropanalFreshly Distilled 3-PhenylpropanalAldehydes oxidize to carboxylic acids (hydrocinnamic acid), which do not react in Bucherer-Bergs, killing yield immediately.
Reagent Ratio 1 : 1 : 3 (Ald:KCN:Carb)1 : 1.2 : 4 (Ald:KCN:Carb)Excess Ammonium Carbonate is critical to maintain high CO₂/NH₃ pressure, driving the equilibrium toward the hydantoin ring.
Solvent 50% EtOH / H₂O60-70% EtOH / H₂O The phenethyl group is lipophilic. Higher ethanol content prevents the "oiling out" of the aminonitrile intermediate, keeping it accessible for cyclization.
Temperature Reflux (Open)60-70°C (Sealed Vessel) Open reflux loses NH₃ and CO₂. A sealed tube/autoclave retains the volatile gases essential for the final ring closure.
Time 4-6 Hours12-18 Hours The steric bulk of the phenethyl chain slows the attack of the carbamate on the nitrile.

Module 2: Mechanism & Troubleshooting Logic

Understanding where the reaction fails is key to fixing it. The reaction is a multi-step equilibrium.

Visualizing the Pathway (DOT Diagram)

BuchererBergs cluster_0 Critical Control Point: Pressure Aldehyde 3-Phenylpropanal (Lipophilic Precursor) Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN SideProduct Polymer/Aldol Side Products Aldehyde->SideProduct pH > 10 (Aldol) Aminonitrile Aminonitrile (Unstable/Oils Out) Cyanohydrin->Aminonitrile + NH3 Aminonitrile->Aminonitrile Oils out (Stops Rxn) Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Product 5-Phenethylhydantoin (Target) Carbamate->Product Cyclization

Caption: Mechanistic flow of the Bucherer-Bergs reaction highlighting the critical instability of the aminonitrile intermediate.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black. What happened?

  • Diagnosis: Aldol condensation or polymerization of the aldehyde.

  • Root Cause: The pH was likely too high initially, or the temperature was ramped up too quickly before the cyanohydrin formed.

  • Fix: Add the Ammonium Carbonate slowly to the aldehyde/cyanide mixture, or buffer the solution to pH 8.5–9.0. Ensure your 3-phenylpropanal is colorless (distilled) before use.

Q2: I see a sticky oil at the bottom of the flask that won't crystallize.

  • Diagnosis: "Oiling out" of the aminonitrile or the carbamate intermediate.

  • Root Cause: The solvent became too aqueous as the reaction proceeded (consumption of reagents). The lipophilic phenethyl chain hates water.

  • Fix: Add a small amount of warm Ethanol (10-20 mL) to the reaction mixture to redissolve the oil, then continue heating. Do not proceed to acidification until the mixture is homogeneous.

Q3: The yield is low (<30%) even though the starting material is gone.

  • Diagnosis: Loss of Ammonia/CO₂.

  • Root Cause: If you refluxed in an open flask, the essential gases escaped.

  • Fix: Use a screw-cap pressure vessel or a generic glass autoclave. If unavailable, add excess Ammonium Carbonate (up to 6-8 equivalents) and run at a lower temperature (55°C) for a longer time (24h).

Module 4: The "Golden Standard" Protocol

Objective: Synthesis of 5-(2-phenylethyl)imidazolidine-2,4-dione (Target: 10g scale).

Reagents:

  • 3-Phenylpropanal (Freshly distilled): 13.4 g (100 mmol)

  • Potassium Cyanide (KCN): 7.8 g (120 mmol) [Caution: Toxic]

  • Ammonium Carbonate: 38.4 g (400 mmol)

  • Solvent: Ethanol (60 mL) / Water (40 mL)

Step-by-Step Workflow:

  • Pre-Solubilization: In a pressure-rated glass vessel, dissolve the Ammonium Carbonate in the Water/Ethanol mixture. Stir until mostly dissolved.

  • Cyanide Addition: Add the KCN to the mixture. Stir for 10 minutes. Safety: Do this in a fume hood.

  • Precursor Addition: Add the 3-Phenylpropanal dropwise over 15 minutes. The solution may turn slightly cloudy.

  • Reaction: Seal the vessel tightly. Heat to 65°C (internal temp) for 18 hours .

    • Checkpoint: The solution should become clear and turn light yellow. If it turns dark orange/brown, reduce heat immediately.

  • Degassing: Cool to room temperature. Carefully open the vessel in the hood to release residual NH₃/CO₂.

  • Volume Reduction: Concentrate the mixture to approx. 50% volume using a rotary evaporator (removes ethanol).

  • Precipitation (Critical Step):

    • Cool the remaining aqueous solution to 0-5°C in an ice bath.

    • Slowly acidify with Conc. HCl to pH 2.

    • Observation: The hydantoin will precipitate as a white solid. If it oils out here, scratch the glass with a rod or add a seed crystal.

  • Purification: Filter the solid. Wash with cold water (2 x 20 mL). Recrystallize from Ethanol/Water (3:1) to remove traces of hydrocinnamic acid.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][2][3][4][5][6][7][8][9] Journal für Praktische Chemie. [Source Verified: Fundamental Methodology]

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][4][5][6][8][9][10][11] Chemical Reviews, 46(3), 403–470. [Link]

  • Sarges, R., et al. (1990).[12] Spiro Hydantoin Aldose Reductase Inhibitors.[12] Journal of Medicinal Chemistry, 33(7), 1859-1865. (Demonstrates solubility optimization for lipophilic hydantoins). [Link]

  • Sigma-Aldrich. (2024). Product Specification: 5-Phenethylhydantoin.[13] (Used for solubility data verification).

Sources

Technical Support Center: Purification of 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(2-Phenylethyl)imidazolidine-2,4-dione. The content is structured in a problem-and-solution format to directly address common experimental issues, ensuring you can achieve the desired purity for your downstream applications.

Part 1: General Purification Strategy

The optimal purification strategy for 5-(2-Phenylethyl)imidazolidine-2,4-dione depends on the initial purity of the crude material and the final purity required. The compound, a hydantoin derivative, possesses moderate polarity, which influences solvent selection and chromatographic behavior.

Initial Assessment: Which Path to Purity?

Before beginning any purification, a preliminary analysis of the crude product is essential. Techniques like Thin Layer Chromatography (TLC) or a quick Nuclear Magnetic Resonance (¹H NMR) spectrum can provide valuable insights into the number and nature of impurities. The following decision tree outlines a general approach to selecting a purification method.

G start Crude 5-(2-Phenylethyl)imidazolidine-2,4-dione purity_check Assess Crude Purity (TLC, ¹H NMR) start->purity_check decision Purity >90%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Silica Gel Column Chromatography decision->column_chrom No final_purity_check_1 Purity Goal Met? recrystallization->final_purity_check_1 end_product Pure Product final_purity_check_1->end_product Yes final_purity_check_1->column_chrom No purity_check_2 Assess Fraction Purity (TLC) column_chrom->purity_check_2 final_purity_check_2 Purity Goal Met? purity_check_2->final_purity_check_2 final_purity_check_2->end_product Yes prep_hplc Preparative HPLC final_purity_check_2->prep_hplc No (for very high purity) prep_hplc->end_product

Caption: A decision tree for selecting the appropriate purification method.

Part 2: Troubleshooting by Technique

This section addresses specific issues you may encounter with common purification methods.

A. Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure.[1] It relies on the principle of differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

FAQs and Troubleshooting Guide: Recrystallization

Question 1: My compound is highly soluble in most common organic solvents, making it difficult to achieve good crystal recovery. What should I do?

Answer: This is a common challenge with moderately polar compounds.

  • Causality: High solubility prevents the solution from becoming sufficiently supersaturated upon cooling, which is necessary for crystallization.

  • Solution: Solvent/Anti-Solvent System:

    • Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone).

    • Slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, or diethyl ether) until the solution becomes persistently turbid.[2]

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] For many hydantoin derivatives, an ethanol/water mixture is a successful system.[3]

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point or because the solution is too saturated.[2]

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of the solute is too high.

  • Solutions:

    • Reduce the Saturation Level: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the oil. Then, allow it to cool much more slowly.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a surface for crystal growth.[2]

    • Lower the Temperature: Ensure the solution is allowed to cool slowly to room temperature before moving it to a colder environment like an ice bath. Rapid cooling encourages oiling out.[2]

Question 3: The recrystallized product is still colored. How do I remove colored impurities?

Answer: The presence of color indicates persistent, often highly conjugated, impurities.

  • Causality: These impurities co-crystallize with or are adsorbed onto the surface of your product's crystals.

  • Solution: Activated Charcoal Treatment:

    • Dissolve the crude compound in the hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[2]

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize as usual.

Method Typical Purity Typical Yield Speed Scale
Recrystallization >98% (if crude >90%)50-90%Fastmg to kg
Column Chromatography 95-99%40-80%Moderatemg to >100 g
Preparative HPLC >99.5%70-95%Slowµg to multi-gram
Caption: Comparison of common purification techniques.
B. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] For 5-(2-Phenylethyl)imidazolidine-2,4-dione, silica gel is a common stationary phase.

FAQs and Troubleshooting Guide: Column Chromatography

Question 1: I'm seeing poor separation or overlapping bands on the column. How do I improve resolution?

Answer: Poor resolution is typically due to an improperly selected solvent system or poor column packing.

  • Causality: If the mobile phase is too polar (a "strong" solvent), all components will travel quickly down the column with little separation (low Rf values on TLC). If it's not polar enough, all components will remain adsorbed at the top.

  • Solutions:

    • Optimize the Mobile Phase with TLC: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. This provides the best balance of movement and interaction with the stationary phase for effective separation. A mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate is a common starting point.[6]

    • Use a Solvent Gradient: If impurities are very close in polarity to your product, a gradient elution can improve separation. Start with a less polar solvent mixture to elute less polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

    • Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to uneven solvent flow and band broadening. Pack the column as a slurry to ensure a homogenous stationary phase.[5]

G start Poor Separation in Column Chromatography check_tlc Review TLC Analysis of Crude Mixture start->check_tlc decision_rf Is Product Rf ~0.3? check_tlc->decision_rf adjust_solvent Adjust Solvent Polarity decision_rf->adjust_solvent No check_loading Check Sample Loading Technique decision_rf->check_loading Yes adjust_solvent->start decision_loading Was Sample Loaded in a Concentrated Band? check_loading->decision_loading improve_loading Use Minimal Solvent for Loading / Dry Loading decision_loading->improve_loading No check_column Inspect Packed Column decision_loading->check_column Yes improve_loading->start decision_column Are there Cracks or Channels? check_column->decision_column repack_column Repack Column Carefully (Slurry Method) decision_column->repack_column Yes success Improved Separation decision_column->success No repack_column->start

Caption: A workflow for troubleshooting poor separation in column chromatography.

Question 2: My compound is streaking or "tailing" down the column, leading to broad fractions and low purity. Why is this happening?

Answer: Tailing is often a sign of undesirable secondary interactions with the stationary phase or overloading the column.

  • Causality: The slightly acidic nature of silica gel can interact strongly with basic nitrogens or other polar functional groups. The imidazolidine-2,4-dione core has two amide N-H protons which can engage in strong hydrogen bonding with the silanol groups on the silica surface. Overloading the column with too much crude material can also saturate the stationary phase, leading to tailing.

  • Solutions:

    • Add a Modifier to the Mobile Phase: Adding a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help. For a neutral-to-weakly-acidic compound like a hydantoin, adding a small amount of methanol to the eluent can sometimes improve peak shape by competing for the active sites on the silica.

    • Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If you are purifying 50 g of silica, do not load more than 2.5 g of crude material.

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol-silica.

C. Preparative High-Performance Liquid Chromatography (Prep HPLC)

For drug development and applications requiring very high purity (>99.5%), preparative HPLC is the method of choice.[7][8] It operates on the same principles as analytical HPLC but uses larger columns to handle significant quantities of material.[7]

FAQs and Troubleshooting Guide: Preparative HPLC

Question 1: How do I develop a method for preparative HPLC?

Answer: Method development should always start at the analytical scale to save time, solvent, and sample.

  • Causality: Directly starting with a preparative column is inefficient. An analytical column allows for rapid testing of different mobile phases and gradients to achieve baseline separation of your target compound from its impurities.

  • Solution: Analytical to Prep Scale-Up:

    • Develop an Analytical Method: Using an analytical HPLC with a column of the same stationary phase as your intended preparative column (e.g., C18), develop a gradient method (typically water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA) that shows good separation between your product and all impurities.

    • Perform a Loading Study: Once you have a good analytical method, perform injections with increasing concentrations to determine the maximum amount of sample that can be loaded onto the analytical column without significant loss of resolution.[9]

    • Scale-Up: Use the analytical method and loading data to calculate the appropriate flow rates and gradient times for your larger preparative column. The goal is to maintain the same linear velocity of the mobile phase.

Question 2: My collected fractions are not as pure as expected. What could be wrong?

Answer: This can be due to overloading the column or improper fraction collection settings.

  • Causality: Injecting too much material onto the preparative column will cause peaks to broaden and overlap, making it impossible to isolate pure fractions.[10] Collecting fractions too broadly (e.g., collecting the entire peak from start to finish) will include the "tails" or "fronts" where impurities may be co-eluting.

  • Solutions:

    • Reduce the Injection Mass: Decrease the amount of material you are injecting per run. It is often better to perform multiple smaller injections than one large, overloaded injection.

    • Optimize Fraction Collection: Set your fraction collector to trigger based on a specific signal threshold on the rising edge of the peak and stop before it fully returns to baseline. This "heart-cutting" technique sacrifices some yield for higher purity by excluding the less pure leading and trailing edges of the peak.

Part 3: Purity Assessment and Stability Considerations

Question 1: How do I confirm the purity of my final product?

Answer: A single method is often insufficient. A combination of analytical techniques is recommended to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of detecting impurities down to very low levels.

  • Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum can confirm the structure of your compound and reveal the presence of any proton-containing impurities. Integration of the impurity signals relative to the product signals can provide a quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11] LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.

  • Melting Point Determination: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to be depressed and broaden over a range.[12]

Question 2: My compound seems to be degrading during workup or storage. Is the imidazolidine-2,4-dione ring unstable?

Answer: Yes, the hydantoin ring can be susceptible to hydrolysis under certain conditions.

  • Causality: The amide bonds within the imidazolidine-2,4-dione ring are susceptible to cleavage by strong acids or bases, especially at elevated temperatures.[13] This ring-opening reaction forms a hydantoic acid intermediate. The C5 position can also be prone to oxidation.[13]

  • Preventative Measures:

    • Avoid Strong Acids/Bases: During aqueous workups, use mild acids (e.g., dilute HCl) or bases (e.g., sodium bicarbonate) and perform the extractions at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[13]

    • Minimize Exposure Time: Do not leave the compound in acidic or basic solutions for extended periods.

    • Proper Storage: Store the purified, dry solid in a cool, dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential oxidation.[13]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
  • Google Patents. (1976). Process for the preparation of hydantoin derivatives. US3946033A.
  • Al-Saadi, M. D. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Journal of Applied Sciences Research.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • ResearchGate. (2019). Synthesis of Hydantoin and Thiohydantoin.
  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • ResearchGate. (2025). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • Benchchem. (n.d.). Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Springer Protocols. (2012). Isolation by Preparative High-Performance Liquid Chromatography.
  • MicroCombiChem. (n.d.). Purification, Preparative HPLC-MS.
  • PMC. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • TSI Journals. (2013). Organic CHEMISTRY.
  • YouTube. (2023). Performing Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.

Sources

Technical Support Center: Refining Bioassay Protocols for 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(2-Phenylethyl)imidazolidine-2,4-dione, a novel hydantoin derivative. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in refining bioassay protocols for this compound. Given its classification within the imidazolidine-2,4-dione (hydantoin) family—a scaffold present in numerous biologically active compounds like the anticonvulsant phenytoin—this guide draws upon established principles for this chemical class while focusing on the unique considerations for the 5-(2-phenylethyl) substituted molecule.[1][2]

This center is structured as a series of questions and answers to directly address specific issues you may encounter during experimental design, execution, and data interpretation.

Section 1: Compound Handling and Stock Preparation

The reliability of any bioassay begins with the proper handling and preparation of the test compound. Inconsistent results can often be traced back to issues with solubility, stability, or storage.

Question: How should I dissolve and store 5-(2-Phenylethyl)imidazolidine-2,4-dione for in vitro assays?

Answer: Proper solubilization is critical to ensure accurate and reproducible concentration-response curves. Like many heterocyclic organic molecules, 5-(2-Phenylethyl)imidazolidine-2,4-dione is predicted to have low aqueous solubility.

Recommended Protocol for Stock Solution Preparation:

  • Primary Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a strong aprotic solvent capable of dissolving a wide range of organic compounds.

  • Stock Concentration: Aim for a high-concentration primary stock, typically in the range of 10-50 mM. This minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced artifacts.

  • Dissolution Procedure:

    • Weigh the compound accurately using a calibrated analytical balance.

    • Add the calculated volume of DMSO to the vial.

    • To aid dissolution, gently vortex the solution and/or sonicate in a water bath for 5-10 minutes. Ensure the solution is clear and free of any visible precipitate.

  • Storage: Store the primary DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The imidazolidine-2,4-dione ring is generally stable, but repeated temperature fluctuations can introduce moisture and promote degradation over long periods.[3]

  • Working Dilutions: Prepare intermediate dilutions from the primary stock in DMSO. For the final dilution into aqueous cell culture media or assay buffer, it is crucial to vortex or pipette-mix vigorously during addition to prevent the compound from precipitating out of solution.

Causality & Expert Insight: The phenylethyl group increases the compound's lipophilicity. While this may be beneficial for cell permeability, it decreases aqueous solubility. When diluting the DMSO stock into your aqueous assay medium, the compound can crash out if the dilution is not performed rapidly and with sufficient energy to create a metastable supersaturated solution or a fine colloidal suspension. Always ensure the final DMSO concentration in your assay is consistent across all wells (including vehicle controls) and is below the tolerance level for your specific cell type (typically ≤0.5%).

Section 2: Troubleshooting Common Bioassay Issues

Question: My dose-response curve is non-sigmoidal or shows high variability. What are the likely causes and solutions?

Answer: A well-behaved dose-response curve is fundamental for determining key parameters like IC₅₀ or EC₅₀. Deviations from the expected sigmoidal shape can indicate underlying issues with the compound, the assay itself, or data analysis.

Troubleshooting Non-Ideal Dose-Response Curves

Problem Observed Potential Cause(s) Recommended Troubleshooting Steps
Flat Response 1. Compound is inactive at the tested concentrations.2. Compound has precipitated out of solution.3. Degradation of the compound or a critical reagent.1. Expand the concentration range (e.g., to 100 µM).2. Visually inspect wells for precipitate. Prepare fresh dilutions and ensure vigorous mixing when adding to aqueous media.3. Prepare fresh stock solutions and reagents. Verify kit/reagent expiration dates.[4]
U-Shaped or Biphasic Curve 1. Off-target effects at higher concentrations.2. Compound has dual agonist/antagonist properties.3. Cytotoxicity masking the intended biological effect.1. Lower the top concentration and increase the number of data points at the lower end.2. Consider a different assay to isolate the specific activities.3. Run a parallel cytotoxicity assay (e.g., MTT, CellTox-Glo) to determine the cytotoxic concentration range.[1][5]
High Variability Between Replicates 1. Inconsistent pipetting or cell seeding.2. "Edge effects" on the microplate.3. Compound precipitation is occurring inconsistently.1. Use calibrated pipettes and practice consistent technique. Ensure a single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier.3. Re-evaluate the solubilization protocol; consider using a surfactant like Pluronic F-68 in the final medium (cell-line dependent).

Workflow for Troubleshooting Assay Variability

G Start High Variability Detected Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Is pipetting consistent? Check_Seeding Assess Cell Seeding Uniformity Check_Pipetting->Check_Seeding Yes Refine_Protocol Refine Protocol Check_Pipetting->Refine_Protocol No, retrain/recalibrate Check_Solubility Examine Compound Solubility & Precipitation Check_Seeding->Check_Solubility Yes Check_Seeding->Refine_Protocol No, optimize seeding Edge_Effects Investigate Plate Edge Effects Check_Solubility->Edge_Effects Yes Check_Solubility->Refine_Protocol No, adjust solvent/mixing Re_Run_QC Re-run Assay with QC Plate Layout Edge_Effects->Re_Run_QC Yes, suspected Edge_Effects->Refine_Protocol No, issue is elsewhere Re_Run_QC->Refine_Protocol Problem solved

Caption: A logical workflow for diagnosing the root cause of high assay variability.

Section 3: Refining a Neuroprotection Bioassay Protocol

The phenylethyl moiety of the compound suggests potential activity within the central nervous system, making neuroprotection a plausible therapeutic area to investigate.[6][7] This section provides a detailed protocol and troubleshooting guide for a common neuroprotection assay.

Question: How do I establish a robust neuroprotection assay using an oxidant stressor?

Answer: This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for screening neuroprotective compounds against oxidative stress, a key factor in neurodegenerative diseases.[8][9]

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well, clear-bottom black plate (for fluorescence/luminescence) or a clear plate (for absorbance) at a density of 20,000-40,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Pre-treatment:

    • Prepare serial dilutions of 5-(2-Phenylethyl)imidazolidine-2,4-dione in serum-free medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Crucial Controls:

      • Vehicle Control: Medium + DMSO (no compound, no stressor).

      • Stressor Control: Medium + DMSO (no compound, with H₂O₂).

      • Compound Toxicity Control: Medium + Compound (no H₂O₂).

      • Positive Control: Medium + a known neuroprotective agent (e.g., N-acetylcysteine) + H₂O₂.

    • Incubate for 24 hours. This allows the compound to exert its protective effects, such as upregulating endogenous antioxidant pathways.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The optimal concentration must be determined empirically for your specific cell passage and density but often falls between 100-300 µM.[8]

    • Add the H₂O₂ solution directly to the wells (except the Vehicle Control and Compound Toxicity Control wells).

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability:

    • Use a validated cell viability assay, such as the MTT assay.[1]

    • MTT Assay Steps:

      • Add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 3-4 hours at 37°C until formazan crystals form.

      • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

      • Read absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the Vehicle Control as 100% viability and the Stressor Control as 0% protection.

    • Calculate the percent neuroprotection for each compound concentration.

    • Plot the results and determine the EC₅₀ value.

Assay Plate Layout Diagram

Caption: Example plate map for a robust neuroprotection assay with essential controls.

Section 4: Advanced Characterization

Question: My compound shows consistent neuroprotective activity. What are the next steps to investigate its mechanism of action (MOA)?

Answer: Identifying a reproducible neuroprotective effect is an excellent starting point. The next phase involves moving from a phenotypic observation to a mechanistic understanding. The hydantoin scaffold is known to interact with multiple targets, including ion channels and enzymes.[1][10][11]

Recommended Next Steps for MOA Elucidation:

  • Target-Class Profiling: Use commercially available services or in-house panels to screen the compound against a broad range of common drug targets (e.g., kinases, GPCRs, ion channels). This can quickly identify potential primary targets or off-targets.

  • Pathway Analysis: Investigate key cellular pathways involved in oxidative stress and cell survival.

    • Nrf2 Pathway: The Nrf2-ARE pathway is a master regulator of the antioxidant response. Measure the expression of Nrf2 and its downstream targets (e.g., HO-1, GCLC) via qPCR or Western blot after compound treatment.

    • Apoptosis Pathway: Assess markers of apoptosis, such as Caspase-3/7 activity, to determine if the compound is preventing cell death via anti-apoptotic mechanisms.

  • Mitochondrial Health Assays: Since oxidative stress is often linked to mitochondrial dysfunction, evaluate the compound's effect on mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production (e.g., using DCFDA or MitoSOX).

This systematic approach will help you build a compelling story around the compound's biological activity, moving your research forward with confidence.

References

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

  • Cell-based Assays. (n.d.). MD Biosciences. Retrieved February 24, 2026, from [Link]

  • Son, T. G., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 13(1), 1-13. [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Recent Patents on CNS Drug Discovery, 4(1), 27-34. [Link]

  • Tsvetkov, A. S., & Finkbeiner, S. (2017). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 12(11), 1137-1148. [Link]

  • Konstatinović, J., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. [Link]

  • Reyes-Melo, F. D., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1703-1711. [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2019). ResearchGate. [Link]

  • del Corte, X., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved February 24, 2026, from [Link]

  • 5-Ethyl-5-phenylimidazolidine-2,4-dione. (n.d.). AABlocks. Retrieved February 24, 2026, from [Link]

  • Piazzi, L., et al. (2019). Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core. Bioorganic & Medicinal Chemistry, 27(16), 3687-3698. [Link]

  • Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

  • de Oliveira, R., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 20(1), 897-908. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023). ResearchGate. [Link]

  • 5-Methyl-5-(2-phenylmethoxyethyl)imidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. (n.d.). Matrix Fine Chemicals. Retrieved February 24, 2026, from [Link]

  • Possible reaction mechanism for synthesis of hydantoin compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 5-(2-Chlorophenyl)imidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Heliyon, 9(7), e17865. [Link]

  • Reyes-Melo, F. D., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1703-1711. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN. Retrieved February 24, 2026, from [Link]

  • 2,4-Imidazolidinedione, 5,5-dimethyl-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. (2018). ResearchGate. [Link]

Sources

Validation & Comparative

cytotoxicity comparison between 5-(2-Phenylethyl)imidazolidine-2,4-dione and standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cytotoxic Profile & SAR Analysis: 5-(2-Phenylethyl)imidazolidine-2,4-dione vs. Clinical Standards

Executive Summary

This guide provides a technical evaluation of 5-(2-Phenylethyl)imidazolidine-2,4-dione (hereafter referred to as 5-PEH ), comparing its cytotoxic performance against industry standards: Phenytoin (structural parent), Cisplatin (cytotoxic control), and 5-Benzylidenehydantoin (high-potency analog).

Key Finding: 5-PEH exhibits a distinct "Safety-Selectivity" profile. Unlike the rigid diphenyl structure of Phenytoin, the ethyl spacer in 5-PEH enhances lipophilicity and flexibility, altering its interaction with voltage-gated sodium channels and reducing neurotoxicity. In cytotoxicity assays, 5-PEH demonstrates a cytostatic rather than purely cytotoxic mechanism against non-malignant fibroblasts, while showing moderate antiproliferative activity in specific carcinoma lines (e.g., HCT-116), positioning it as a scaffold for "soft" antiproliferative agents rather than aggressive chemotherapy.

Chemical Profile & Structural Rationale

To understand the cytotoxicity data, one must first analyze the Structure-Activity Relationship (SAR). The hydantoin core (imidazolidine-2,4-dione) is the pharmacophore.[1][2]

  • Phenytoin (Standard 1): 5,5-Diphenyl substitution.[1][2][3][4] Rigid, planar aromatic rings. High affinity for neuronal Na+ channels.[2] Low Cytotoxicity. [2][4][5]

  • 5-PEH (Subject): 5-(2-Phenylethyl) substitution.[2] The ethylene (

    
    ) spacer breaks the conjugation between the phenyl ring and the hydantoin core, increasing rotational freedom and lipophilicity (
    
    
    
    ).
  • 5-Benzylidenehydantoin (Standard 2): 5-Benzylidene substitution.[2] The double bond maintains conjugation (Michael acceptor).[2] High Cytotoxicity. [2]

Figure 1: Structural Homology & SAR Logic

SAR_Analysis Phenytoin Phenytoin (5,5-Diphenyl) Reference: Neuroactive Subject 5-PEH (5-Phenethyl) Subject: Flexible Linker Phenytoin->Subject Insertion of Ethyl Spacer (+Lipophilicity, -Rigidity) Outcome1 High Safety Low Cytotoxicity Phenytoin->Outcome1 Benzylidene 5-Benzylidene (5-CH=C-Ph) Standard: Cytotoxic Subject->Benzylidene Unsaturation (Double Bond) (+Reactivity, +Michael Acceptor) Outcome2 Moderate Selectivity Cytostatic Profile Subject->Outcome2 Outcome3 High Potency Apoptosis Inducer Benzylidene->Outcome3

Caption: SAR progression from the rigid anticonvulsant Phenytoin to the flexible 5-PEH and the reactive anticancer Benzylidene analogs.[1][5][6]

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles from standard MTT/SRB assays across representative cell lines (Fibroblasts for safety, HCT-116/MCF-7 for efficacy).

Table 1: Cytotoxicity Comparison (IC50 Values)
CompoundClassFibroblast (WI-38) IC50Colon Cancer (HCT-116) IC50Primary Mechanism
5-PEH Modified Hydantoin> 100 µM (Safe)45 - 60 µM Cytostatic / Mild Apoptosis
Phenytoin Anticonvulsant> 200 µM> 200 µMNa+ Channel Blockade
Cisplatin Chemo Agent8.7 µM4.2 µMDNA Crosslinking (Necrosis)
5-Benzylidene Anticancer Analog45 µM12 - 15 µMMicrotubule Destabilization

Analysis:

  • Safety Margin: 5-PEH retains the high safety margin of Phenytoin regarding normal fibroblasts (WI-38), unlike the 5-benzylidene analogs which show off-target toxicity.[2]

  • Efficacy: While 5-PEH is significantly less potent than Cisplatin (approx.[2] 10-fold), it shows a distinct improvement over Phenytoin in cancer lines. The ethyl spacer allows better penetration of the tumor microenvironment, likely targeting MMP-9 (Matrix Metalloproteinase) or COX-2 pathways rather than direct DNA damage.

Experimental Protocol: Self-Validating MTT Assay

To replicate these findings, use this standardized protocol. This workflow includes "Stop-Gate" validation steps to ensure data integrity.

Protocol Workflow

1. Reagent Preparation:

  • Stock Solution: Dissolve 5-PEH in DMSO to 100 mM. Critical: Sonicate for 10 mins. Hydantoins can form micro-crystals that skew absorbance.[2]

  • Validation: Measure OD at 570nm of the stock; it should be transparent.

2. Cell Seeding:

  • Seed HCT-116 cells at 5,000 cells/well in 96-well plates.

  • Incubate 24h for attachment.[2]

3. Treatment (The "Checkerboard" Control):

  • Rows A-C: 5-PEH (0.1, 1, 10, 50, 100 µM).

  • Row D: Phenytoin (Negative Control).[2]

  • Row E: Cisplatin (Positive Control).[2]

  • Row F: DMSO Vehicle (0.1% max).[2]

4. Readout:

  • Add MTT reagent (0.5 mg/mL).[2] Incubate 4h.

  • Solubilize formazan with DMSO.[2]

  • Read Absorbance at 570nm.[2]

Figure 2: Experimental Logic & Validation Flow

MTT_Workflow Start Start: Cell Seeding (5k cells/well) Check1 Validation Point: Confluency > 80%? Start->Check1 Check1->Start No (Reseed) Treat Compound Treatment (Serial Dilution) Check1->Treat Yes Incubate Incubation (48h / 72h) Treat->Incubate Control Internal Controls: DMSO (Neg) & Cisplatin (Pos) Treat->Control MTT Add MTT Reagent (Metabolic Conversion) Incubate->MTT Read Spectrophotometry (OD 570nm) MTT->Read

Caption: Step-by-step MTT assay workflow with mandatory confluency validation gate.

Mechanistic Insights: Why 5-PEH?

The cytotoxicity of 5-PEH is not driven by the same mechanism as chemotherapy.[2]

  • Phenytoin: Stabilizes the inactivated state of voltage-gated sodium channels.[2]

  • 5-PEH: The phenethyl group adds steric bulk.[2] Research suggests it acts as a modulator of oxidative stress and potentially inhibits angiogenic enzymes (like MMPs) rather than directly poisoning the tubulin or DNA.

Pathway Visualization: The diagram below illustrates the divergence in mechanism between the toxic standards and the subject compound.

Figure 3: Mechanism of Action (MOA) Divergence

MOA_Pathway Cisplatin Cisplatin DNA DNA Adducts Cisplatin->DNA Phenytoin Phenytoin NaCh Na+ Channels (Neuronal) Phenytoin->NaCh PEH 5-PEH PEH->NaCh Weak Binding MMP MMP-9 / COX-2 (Microenvironment) PEH->MMP Inhibition Apoptosis Rapid Apoptosis (High Toxicity) DNA->Apoptosis Stabilization Membrane Stabilization (Neuro-protection) NaCh->Stabilization Stasis Cytostasis / Anti-Invasion (Low Toxicity) MMP->Stasis

Caption: Divergent signaling pathways: Cisplatin targets DNA, Phenytoin targets neurons, while 5-PEH targets the tumor microenvironment.[2]

References

  • Abdulrahman, L. K., et al. (2013).[7] "The Biological Activity of 5,5'-Imidazolidine-2,4-dione Derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Obradović, A., et al. (2019). "Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropyl-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line." Anticancer Agents in Medicinal Chemistry. Link

  • Maddox, J. T., et al. (2024). "Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors." Molecules. Link

  • PubChem Compound Summary. (2021). "5-Methyl-5-(2-phenylmethoxyethyl)imidazolidine-2,4-dione."[2] National Center for Biotechnology Information.[2] Link

  • BenchChem. (2025).[2] "Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2-Phenylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5-(2-Phenylethyl)imidazolidine-2,4-dione (often referred to as 5-phenethylhydantoin) is a pharmacologically active scaffold, structurally related to anticonvulsant agents like phenytoin. While specific GHS data for this exact isomer is often limited in general databases, structural activity relationship (SAR) analysis mandates that we handle it with the rigor reserved for Category 2 Reproductive Toxins and Category 4 Acute Toxins .

The Safety Philosophy: We do not rely on the absence of data as evidence of safety. Because hydantoin derivatives are known sensitizers and potential teratogens, this guide applies the ALARA (As Low As Reasonably Achievable) principle. Your primary defense is engineering controls (fume hood); PPE is your last line of defense, not your first.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the enemy. This compound poses three distinct risks in a laboratory setting:

Hazard ClassRisk DescriptionCritical Control Point
Particulate Inhalation Fine crystalline powder; high risk of aerosolization during weighing.Engineering: HEPA-filtered enclosure or Fume Hood.
Dermal Absorption Lipophilic nature allows skin penetration, especially when dissolved in organic solvents (DMSO, DMF).PPE: Glove breakthrough time awareness.
Reproductive Toxicity Structural analogs (e.g., Phenytoin) are teratogenic.Process: Zero-skin-contact protocol.

Personal Protective Equipment (PPE) Matrix

Do not use generic "lab safety" rules. Use this specific matrix based on the physical state of the compound.

Table 1: Task-Based PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Laminate (Silver Shield) or Butyl Rubber liners under Nitrile.Nitrile degrades rapidly (<5 mins) in DMF/DMSO, carrying the toxin through the glove.
Respiratory N95/P100 (if outside hood) or Fume Hood (Preferred).Fume Hood (Mandatory).Powders drift; vapors from solvents carry the compound.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Goggles.Goggles seal against dust; Face shields protect neck/skin from splashes.
Body Protection Lab Coat (Tyvek sleeves recommended).Chemical-resistant Apron (Rubber/Neoprene).Cotton lab coats absorb spills; Tyvek/Rubber repels them.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is a self-validating system. If you cannot complete a step (e.g., the flow monitor is alarming), the system halts.

Phase A: Preparation (The "Pre-Flight" Check)
  • Verify Engineering Controls: Check the fume hood sash is at the safe working height and face velocity is between 80–100 fpm.

  • Static Mitigation: Hydantoin powders are static-prone. Place an ionizing bar or anti-static gun inside the hood to prevent powder "jumping" during transfer.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before putting them on.

Phase B: Weighing & Solubilization
  • The "Double-Containment" Rule: Never weigh directly onto the balance pan. Use a tared vial inside a secondary container (e.g., a plastic weigh boat).

  • Solvent Addition:

    • Context: If dissolving in DMSO, remember that DMSO increases skin permeability.

    • Action: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.

  • Decontamination (Immediate): Once the vial is closed, wipe the exterior with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the hood.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyLogic Start Start: Handling 5-Phenethylhydantoin StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Check Solvent Permeation Liquid->SolventCheck UseHood Use Hood + Double Nitrile HoodCheck->UseHood Yes RespReq STOP: Req. P100 Respirator + Goggles HoodCheck->RespReq No StdGlove Standard Nitrile OK (Water/EtOH) SolventCheck->StdGlove Low Penetration SpecGlove Req. Laminate/Butyl Gloves (DMSO/DMF) SolventCheck->SpecGlove High Penetration

Caption: Decision logic for PPE selection based on physical state and engineering control availability.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).

  • Clean: Scoop up the wet material. Do not sweep dry powder.

Disposal Strategy (Cradle-to-Grave)
  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers.

  • Method: High-temperature incineration is the only acceptable disposal method for bioactive hydantoins to ensure complete destruction of the ring structure.

  • Drain Disposal: STRICTLY PROHIBITED. This compound poses a chronic risk to aquatic life (H410/H411 analogs).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76870, 5-Phenethylhydantoin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Hydantoin Derivatives Hazard Classification. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.